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Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

Cat. No.: B12058784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental

protocols for Rhodium(II) triphenylacetate dimer (CAS 142214-04-8). This compound, a

significant catalyst in organic synthesis, is notable for its role in C-H activation and other

transformations. This document compiles available spectroscopic data, details experimental

methodologies for its synthesis and characterization, and presents a visual representation of its

synthetic workflow.

Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for Rhodium(II) triphenylacetate dimer. Mass spectrometry data is

limited to molecular weight information, as detailed spectra are not widely available in public

databases.

Nuclear Magnetic Resonance (NMR) Data
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¹H NMR

Parameter Value

Spectrometer Frequency 300 MHz

Solvent CDCl₃

Chemical Shift (δ) in ppm
Multiplicity, Coupling Constant (J in Hz),

Integration

6.63 d, J = 7.5 Hz, 24 H

6.86 t, J = 8.1 Hz, 24 H

7.07 t, J = 7.5 Hz, 12 H

3.51 Residual MeOH

¹³C NMR

Parameter Value

Spectrometer Frequency 75 MHz

Solvent CDCl₃

Chemical Shift (δ) in ppm Assignment

126.8 Aromatic CH

127.4 Aromatic CH

130.7 Aromatic CH

143.4 Quaternary Aromatic C

192.9 Carboxylate C=O

69.2 Residual MeOH

Infrared (IR) Spectroscopy Data
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Parameter Value

Technique Film

Wavenumber (cm⁻¹) Assignment

3055 Aromatic C-H stretch

1590, 1580
C=O stretch (asymmetric and symmetric) of

carboxylate

1365 C-O stretch of carboxylate

Mass Spectrometry (MS) Data
Detailed mass spectra with fragmentation patterns for Rhodium(II) triphenylacetate dimer are

not readily available in the public domain. However, the molecular properties of the dimer and

its common dichloromethane adduct are well-established.

Parameter Value

Molecular Formula (Dimer) C₈₀H₆₀O₈Rh₂

Molecular Weight (Dimer) 1355.14 g/mol

Exact Mass (Dimer) 1354.239827 g/mol [1]

Molecular Formula (Dichloromethane Adduct) C₈₀H₆₀O₈Rh₂ · CH₂Cl₂

Molecular Weight (Dichloromethane Adduct) 1440.07 g/mol [2]

Experimental Protocols
Synthesis of Rhodium(II) triphenylacetate dimer
The following protocol is adapted from a procedure published in Organic Syntheses.

Procedure:

Reaction Setup: To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic

stirring bar and a short-path distillation apparatus, add rhodium(II) acetate dimer (1.26 g,
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2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (120

mL).

Ligand Exchange: The reaction mixture is heated to reflux in an oil bath set to 155 °C. The

acetic acid generated during the ligand exchange is removed by distillation.

Reaction Monitoring: The reaction progress is monitored by the color change of the solution

from deep green to a reddish-brown and by the cessation of acetic acid distillation.

Isolation and Purification: After cooling to room temperature, the solvent is removed by rotary

evaporation. The resulting solid is purified by recrystallization to yield the Rhodium(II)
triphenylacetate dimer.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A sample of the Rhodium(II) triphenylacetate dimer is dissolved in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer. Chemical

shifts are reported in parts per million (ppm) relative to the residual solvent peak.

¹³C NMR Spectroscopy: Spectra are recorded on a 75 MHz spectrometer. Chemical shifts

are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

Sample Preparation: A thin film of the compound is prepared on a suitable IR-transparent

window (e.g., NaCl or KBr plates).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. The data is typically presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b12058784?utm_src=pdf-body
https://www.benchchem.com/product/b12058784?utm_src=pdf-body
https://www.benchchem.com/product/b12058784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the experimental workflow for the synthesis of Rhodium(II)
triphenylacetate dimer.

Reactants

Reaction Workup & Purification

Rhodium(II) acetate dimer

Round-bottom flaskTriphenylacetic acid

Chlorobenzene

Heat to Reflux (155 °C) Distill off Acetic Acid
Ligand Exchange

Cool to RT Rotary Evaporation Recrystallization Rhodium(II) triphenylacetate dimer

Click to download full resolution via product page

Caption: Synthesis workflow for Rhodium(II) triphenylacetate dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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